

Bederocin Gram-positive bacteria coverage

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Compound Focus: Bederocin

CAS No.: 757942-43-1

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Bederocin: Mechanism and Target Profile

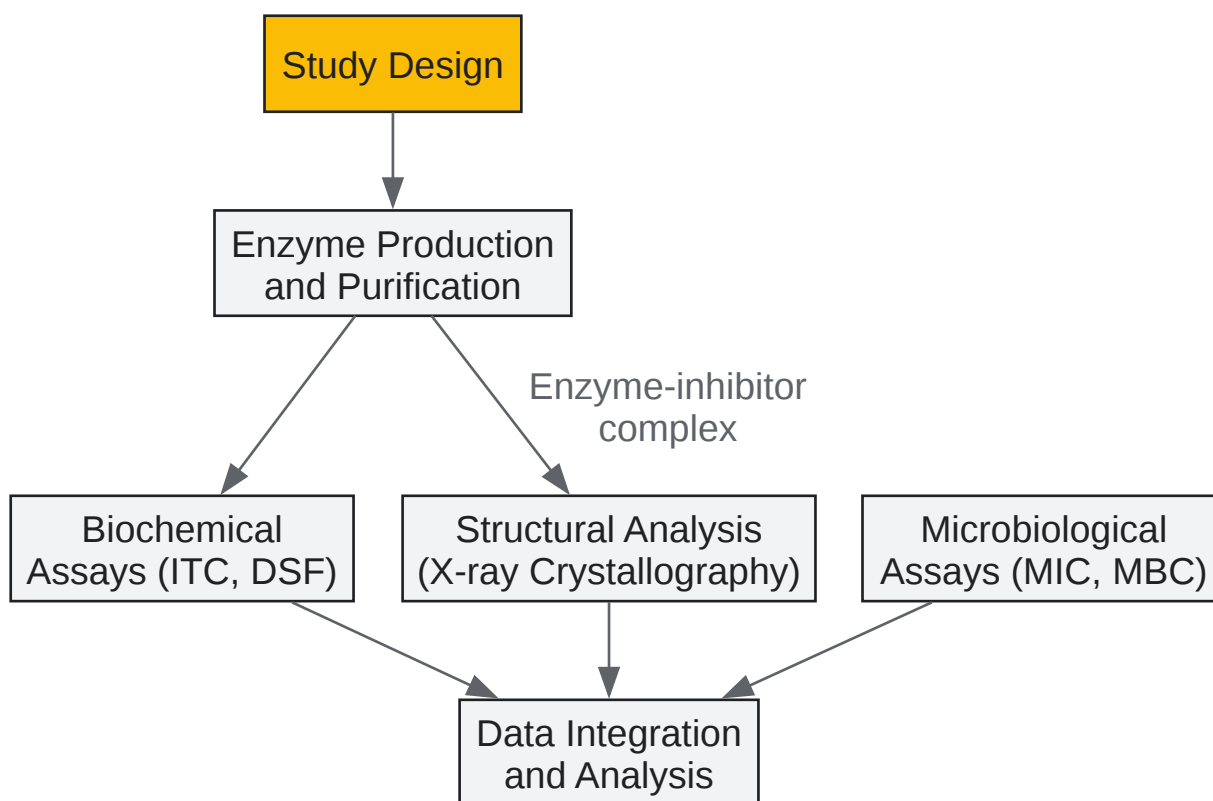
Bederocin is identified as a diaryldiamine inhibitor that specifically targets the **MetRS1 enzyme** (Methionyl-tRNA synthetase 1) [1]. This enzyme is part of the class I aminoacyl-tRNA synthetase family and is essential for protein synthesis, as it charges tRNA with methionine [1].

The table below summarizes the core information available on **Bederocin**:

Attribute	Description
Molecular Class	Diaryldiamine [1]
Primary Target	MetRS1 enzyme [1]
Mechanism of Action	Competitive inhibition; occupies the methionine-binding site and an auxiliary pocket implicated in tRNA acceptor arm binding, disrupting enzyme function [1]
Documented Spectrum	Gram-positive bacteria; Gram-negative bacteria with MetRS2 enzymes are naturally insensitive [1]
Notable Feature	Structurally and mechanistically related to other diaryldiamine MetRS1 inhibitors REP8839 and REP3123 [1]

Experimental Workflow for MetRS Inhibitor Evaluation

While the search results do not contain explicit protocols for **Bederocin**, the general workflow for evaluating MetRS inhibitors like REP8839 and REP3123 involves biochemical, structural, and microbiological assessments [1]. The following diagram outlines a logical workflow for the key experiments cited in the literature.



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Key experimental phases for characterizing MetRS inhibitors.

Detailed Methodologies

Based on the related research, here are the methodologies you can adapt for profiling a compound like **Bederocin** [1] [2]:

- **Enzyme Production and Purification**

- The gene encoding the target MetRS (e.g., MetRS1 from a model Gram-positive organism) is cloned into an expression vector.
- The protein is expressed in a suitable host, typically *E. coli*.
- Purification is performed using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a pure, monodisperse protein sample for assays.

- **Biochemical Assays for Binding and Function**

- **Isothermal Titration Calorimetry (ITC):** Used to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic profile (ΔH , ΔS) of the inhibitor-enzyme interaction. The inhibitor is titrated into a cell containing the purified MetRS enzyme.
- **Differential Scanning Fluorimetry (DSF):** Employed as a medium-throughput method to assess binding by monitoring the change in the enzyme's thermal stability (melting temperature, T_m) in the presence of the inhibitor.
- **Aminoacylation Activity Assay:** Measures the functional inhibition of the enzyme. This assay quantifies the ATP consumed (coupled to NADH oxidation, monitored spectrophotometrically at 340 nm) or the aminoacyl-tRNA formed during the catalytic reaction.

- **Structural Analysis via X-ray Crystallography**

- Purified MetRS enzyme is co-crystallized with the inhibitor (e.g., **Bederocin**).
- X-ray diffraction data is collected, and structures are solved, typically by molecular replacement.
- The electron density map is used to model the inhibitor and protein structure, revealing the precise binding mode and atomic interactions responsible for selectivity and efficacy.

- **Microbiological Assays**

- **Minimum Inhibitory/Bactericidal Concentration (MIC/MBC):** Performed according to standard guidelines (e.g., CLSI). A range of inhibitor concentrations is tested against a panel of Gram-positive and Gram-negative bacterial strains to determine the MIC. Aliquots from wells with no visible growth are plated on agar to determine the MBC [2].
- **Synergy Testing:** The potential for synergy with standard antibiotics (e.g., vancomycin) can be evaluated using checkerboard assays. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the interaction (synergistic, additive, indifferent, or antagonistic) [2].

Context and Comparison with Other Antibacterial Agents

The search for novel antibacterial agents has intensified due to antimicrobial resistance (AMR). **Bederocin's** target class places it among other protein synthesis inhibitors, while its structural class differentiates it from other antimicrobial peptides.

Agent / Class	Primary Mechanism of Action	Key Spectrum of Activity	Development/Approval Status
Bederocin	Inhibits MetRS1, blocking protein synthesis [1]	Gram-positive bacteria [1]	Research phase (as of 2021 literature)
Mupirocin	Inhibits bacterial isoleucyl-tRNA synthetase [3]	Gram-positive bacteria (e.g., <i>S. aureus</i> , MRSA) [3]	FDA-approved for topical use [3]
Bacteriocins/BLS	Pore formation, cell wall degradation, or enzyme inhibition [4] [5]	Varies from narrow to broad spectrum, including MRSA [4] [2]	Research phase; some in pre-clinical trials [5]
FDA-approved AMPs (e.g., Daptomycin)	Membrane disruption or inhibition of cell wall synthesis [6]	Gram-positive bacteria, including resistant strains [6]	Clinically approved [6]

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